molecular formula C20H18N6O B12132229 3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

Cat. No.: B12132229
M. Wt: 358.4 g/mol
InChI Key: UTLFTTARZBBDOU-UHFFFAOYSA-N
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Description

3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol is a complex organic compound that features a benzimidazole and pyrroloquinoxaline moiety. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, followed by the construction of the pyrroloquinoxaline ring systemReaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as sodium ethoxide or triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrroloquinoxaline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole and pyrroloquinoxaline derivatives. For example:

    2-(1H-benzimidazol-2-yl)ethanol: Known for its antimicrobial properties.

    4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.

    2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide: Studied for its anticancer activity

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-amino-3-(1H-benzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-1-yl]propan-1-ol

InChI

InChI=1S/C20H18N6O/c21-18-16(19-23-13-7-2-3-8-14(13)24-19)17-20(26(18)10-5-11-27)25-15-9-4-1-6-12(15)22-17/h1-4,6-9,27H,5,10-11,21H2,(H,23,24)

InChI Key

UTLFTTARZBBDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCCO)N

Origin of Product

United States

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